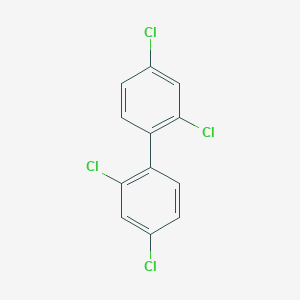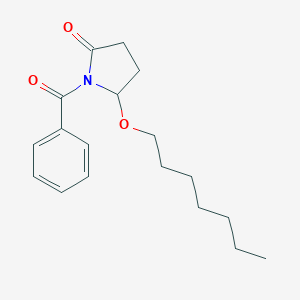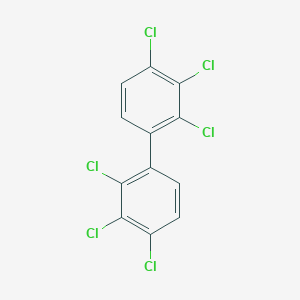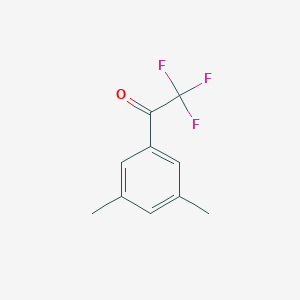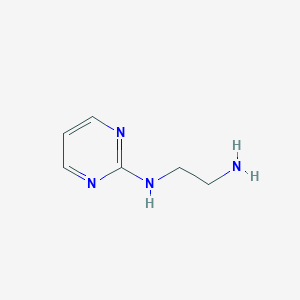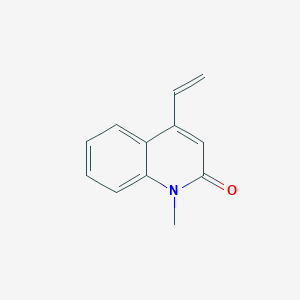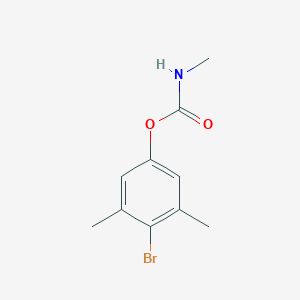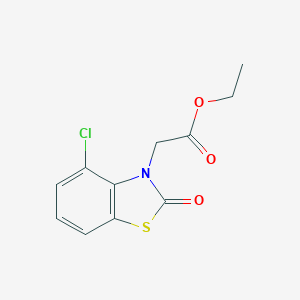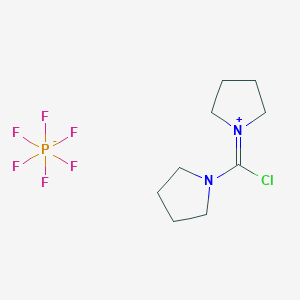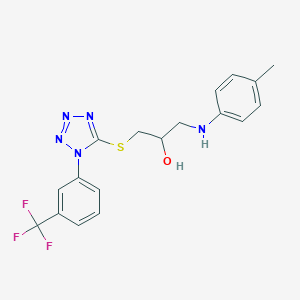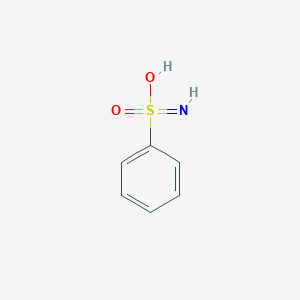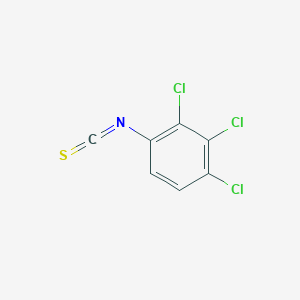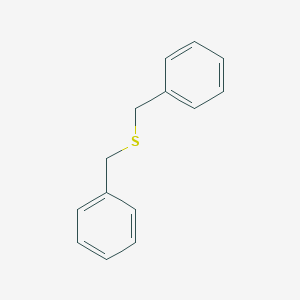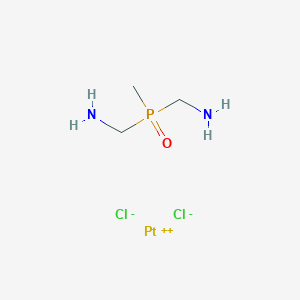
II-Dmpb-platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
II-Dmpb-platinum is a platinum-based compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of II-Dmpb-platinum is still under investigation. However, studies suggest that this compound works by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
II-Dmpb-platinum has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have a longer half-life compared to cisplatin, allowing for less frequent dosing. Additionally, II-Dmpb-platinum has been found to have a higher affinity for DNA than cisplatin, resulting in increased anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of II-Dmpb-platinum for lab experiments is its enhanced anticancer activity compared to cisplatin. This makes it a valuable tool for studying the mechanisms of action of platinum-based compounds in cancer cells. However, the limitations of II-Dmpb-platinum include its high cost and limited availability, which can make it difficult for researchers to obtain for their studies.
Direcciones Futuras
There are several future directions for research on II-Dmpb-platinum. One area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, researchers are exploring the potential of II-Dmpb-platinum in combination with other anticancer agents to enhance its efficacy. Finally, studies are ongoing to investigate the mechanism of action of II-Dmpb-platinum in greater detail, with the goal of developing more targeted and effective cancer treatments.
Métodos De Síntesis
II-Dmpb-platinum is synthesized by reacting cisplatin with 2,6-dimethylphenyl isocyanide. This reaction results in the formation of a stable complex that exhibits enhanced anticancer activity compared to cisplatin.
Aplicaciones Científicas De Investigación
II-Dmpb-platinum has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including ovarian, lung, and prostate cancer cells. II-Dmpb-platinum has also been found to be effective against cisplatin-resistant cancer cells, making it a potential alternative for patients who do not respond to traditional chemotherapy.
Propiedades
Número CAS |
129267-41-0 |
|---|---|
Nombre del producto |
II-Dmpb-platinum |
Fórmula molecular |
C3H11Cl2N2OPPt |
Peso molecular |
388.1 g/mol |
Nombre IUPAC |
[aminomethyl(methyl)phosphoryl]methanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H11N2OP.2ClH.Pt/c1-7(6,2-4)3-5;;;/h2-5H2,1H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
AOLPDYIHRBQOIJ-UHFFFAOYSA-L |
SMILES |
CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |
Otros números CAS |
130761-99-8 |
Sinónimos |
dichloro(1,1'-(methylphosphinylidene)bis(methanamine)-N,N')platinum II-DMPB-platinum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



